

# The Pharmacological Profile of Methyltrienolone: A Technical Guide

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## Compound of Interest

Compound Name: Methyltrienolone

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## Abstract

**Methyltrienolone**, also known as R1881 or Metribolone, is a potent, non-aromatizable synthetic androgen that has been extensively utilized as a research tool to study androgen receptor (AR) function. Its high affinity for the AR and resistance to metabolic degradation have made it a valuable radioligand in competitive binding assays. However, its pharmacological profile is complex, characterized by significant binding to other steroid receptors and marked hepatotoxicity, which has precluded its clinical use. This technical guide provides an in-depth overview of the pharmacological properties of **methyltrienolone**, including its receptor binding characteristics, mechanism of action, anabolic and androgenic activity, metabolism, and toxicological profile. Detailed experimental methodologies for key assays are provided, and signaling pathways are visualized to offer a comprehensive resource for researchers in the field.

## Introduction

**Methyltrienolone** (17 $\beta$ -hydroxy-17 $\alpha$ -methylestra-4,9,11-trien-3-one) is a 17 $\alpha$ -alkylated synthetic anabolic-androgenic steroid (AAS) derived from nandrolone.[1] Developed in the 1960s, its exceptional potency and stability quickly established it as a reference compound in endocrinology and pharmacology research.[2] Unlike endogenous androgens such as testosterone and dihydrotestosterone (DHT), **methyltrienolone** is not significantly bound by sex hormone-binding globulin (SHBG) in human plasma, which enhances its bioavailability for

receptor interaction.[1][3] This property, combined with its high affinity for the androgen receptor, has made it a "gold standard" radioligand for AR quantification and characterization.[4][5][6] However, its utility is tempered by a significant lack of receptor specificity and a high potential for liver damage.[2][7]

## Receptor Binding Profile

**Methyltrienolone**'s biological activity is dictated by its interaction with various nuclear steroid hormone receptors. Its binding affinity has been characterized in numerous studies, often using radioligand binding assays with tritium-labeled **methyltrienolone** ( $[^3\text{H}]\text{R1881}$ ).

## Quantitative Binding Data

The following tables summarize the binding affinities (expressed as dissociation constant,  $K_d$ ) and, where available, the maximum binding capacity ( $B_{\text{max}}$ ) of **methyltrienolone** for various steroid receptors.

Table 1: Binding Affinity ( $K_d$ ) of **Methyltrienolone** for Steroid Receptors

Receptor	Tissue/Cell Type	Kd (nM)	Reference(s)
Androgen Receptor (AR)	Rat Prostate Cytosol	~2.3	[8]
Androgen Receptor (AR)	Rat Liver Cytosol	~25	[9][10]
Androgen Receptor (AR)	Human Genital Skin Fibroblasts	0.56 ± 0.06	[11]
Glucocorticoid Receptor (GR)	Rat Liver Cytosol	-	[9][10]
Glucocorticoid Receptor (GR)	Rat Muscle Cytosol	-	[12]
Progesterone Receptor (PR)	Human Prostatic Cytosol	-	[13]
Progesterone Receptor (PR)	Rabbit Uterus	-	[13]
Mineralocorticoid Receptor (MR)	Recombinant Human	~0.8	[14]

Note: A lower Kd value indicates a higher binding affinity.

Table 2: Comparative Binding Affinity of **Methyltrienolone** and Dihydrotestosterone (DHT) for the Androgen Receptor

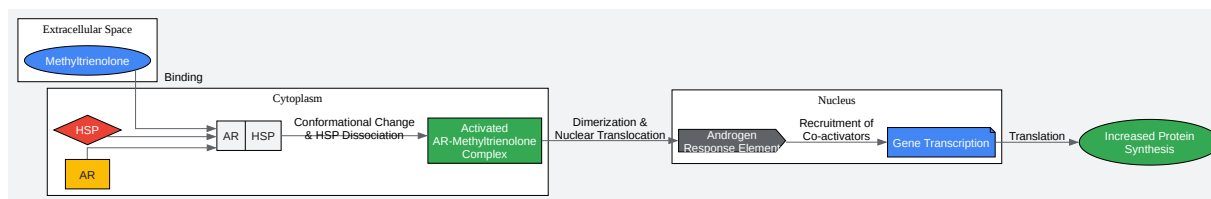
Ligand	Tissue/Cell Type	Kd (nM)	Bmax (mol x 10 <sup>-18</sup> /μg DNA)	Reference(s)
Methyltrienolone (R1881)	Human Genital Skin Fibroblasts	0.56 ± 0.06	758 ± 50	[11]
Dihydrotestosterone (DHT)	Human Genital Skin Fibroblasts	0.72 ± 0.11	627 ± 103	[11]

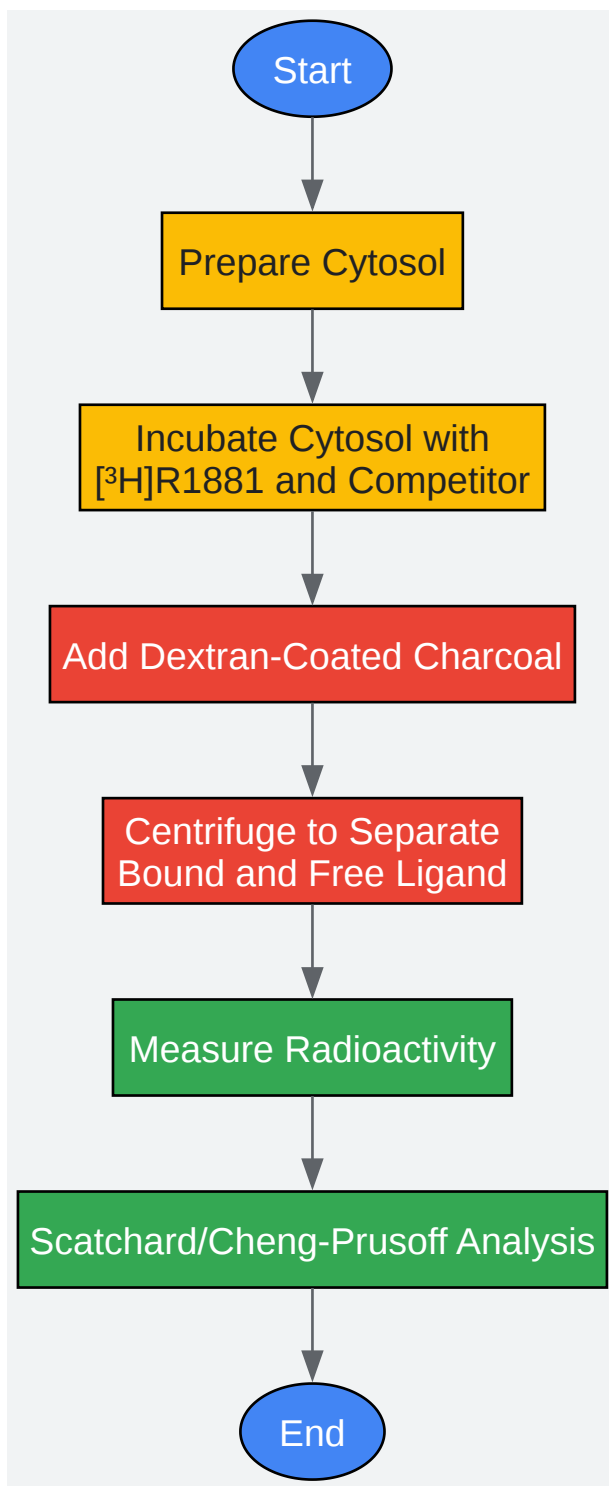
## Mechanism of Action

The primary mechanism of action for **methyltrienolone**'s androgenic and anabolic effects is through its binding to and activation of the androgen receptor.

## Androgen Receptor Signaling Pathway

Upon entering a target cell, **methyltrienolone** binds to the AR located in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of HSPs. The activated AR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator proteins and the basal transcription machinery, leading to the transcription of genes that mediate the physiological effects of androgens, such as increased protein synthesis and muscle growth.<sup>[15]</sup>





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